1-Ethyl-2,6-dimethylpiperazine (CAS 143526-62-9): A Technical Guide to Pharmacophore Integration and Synthetic Utility
1-Ethyl-2,6-dimethylpiperazine (CAS 143526-62-9): A Technical Guide to Pharmacophore Integration and Synthetic Utility
Executive Summary
In contemporary medicinal chemistry, the optimization of pharmacokinetic (PK) and pharmacodynamic (PD) profiles relies heavily on the strategic incorporation of specialized aliphatic heterocycles. 1-Ethyl-2,6-dimethylpiperazine (CAS 143526-62-9) has emerged as a privileged building block in the design of highly selective kinase inhibitors and pathway modulators. By introducing precise steric bulk and modulating amine basicity, this specific piperazine derivative allows drug development professionals to overcome common liabilities such as poor metabolic stability and off-target toxicity.
This whitepaper provides an in-depth analysis of the physicochemical properties, mechanistic rationale, and validated synthetic workflows for utilizing 1-Ethyl-2,6-dimethylpiperazine in advanced drug discovery programs.
Physicochemical Profiling & Structural Dynamics
Understanding the baseline properties of 1-Ethyl-2,6-dimethylpiperazine is critical for predicting its behavior in both synthetic reactions and biological systems. The presence of the N-ethyl group and the two methyl groups at the 2- and 6-positions fundamentally alters the molecule's spatial geometry and electron density compared to an unsubstituted piperazine.
Quantitative Data Summary
| Property | Value / Description | Analytical Significance |
| CAS Registry Number | 143526-62-9 | Primary identifier for procurement and regulatory tracking. |
| Molecular Formula | C8H18N2 | Determines exact mass for high-resolution mass spectrometry (HRMS). |
| Molecular Weight | 142.24 g/mol | Utilized for precise stoichiometric calculations in cross-coupling. |
| Stereochemistry | (2R,6S)-meso, (2R,6R), (2S,6S) | Stereoisomers dictate the 3D vector of the N-substituent, impacting receptor pocket fit [1]. |
| Physical State | Colorless to pale yellow liquid | Requires handling via positive displacement pipettes for accurate molarity. |
| Solubility | DCM, DMF, DMSO, Methanol | Highly versatile in both polar aprotic and protic synthetic environments. |
Structural Causality in Drug Design
The architectural choices within 1-Ethyl-2,6-dimethylpiperazine are not arbitrary; they serve specific mechanistic functions:
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Conformational Restriction: The 2,6-dimethyl groups force the piperazine ring into a highly specific, rigid chair conformation. This pre-organization reduces the entropic penalty upon binding to a target protein, thereby increasing binding affinity.
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Metabolic Shielding: Unsubstituted piperazines are highly susceptible to oxidative metabolism (e.g., N-dealkylation or N-oxidation by CYP450 enzymes). The steric hindrance provided by the adjacent methyl groups physically shields the nitrogen lone pair, significantly extending the biological half-life and improving the Area Under the Curve (AUC) in in vivo models.
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Lipophilicity Tuning: The N-ethyl group provides a calculated increase in lipophilicity (LogP) over an N-methyl analog, enhancing passive cellular membrane permeability without pushing the molecule into the highly lipophilic range that causes non-specific protein binding.
Medicinal Chemistry Applications
1-Ethyl-2,6-dimethylpiperazine is frequently utilized as a solubilizing and target-binding moiety in the development of targeted oncology therapeutics.
Fibroblast Growth Factor Receptor 4 (FGFR4) Inhibition
FGFR4 is a crucial target in the treatment of hepatocellular carcinoma (HCC). Aberrant FGFR4 signaling, driven by its physiological ligand FGF19, leads to uncontrolled tumor proliferation. Incorporating 1-Ethyl-2,6-dimethylpiperazine into the solvent-exposed region of an FGFR4 inhibitor scaffold has been shown to drastically improve selectivity over FGFR1, mitigating off-target toxicities such as ectopic mineralization (inappropriate calcium-phosphorus deposition in soft tissues) [2]. Assays utilizing human hepatoma cell lines (Hep3B and HUH-7) demonstrate that derivatives containing this specific piperazine exhibit superior anti-proliferative activity compared to unmethylated analogs [2].
Fig 1: FGFR4 signaling cascade and targeted inhibition by piperazine derivatives.
Hedgehog Pathway Modulation
Beyond kinase inhibition, this piperazine derivative is instrumental in synthesizing Hedgehog signaling pathway inhibitors[3]. In these architectures, the 1-Ethyl-2,6-dimethylpiperazine moiety acts as a basic tail that interacts with acidic residues in the target protein's binding pocket, while simultaneously improving the aqueous solubility of the largely hydrophobic core scaffolds (such as thienoimidazolyl or imidazothiazolyl systems) [3].
Experimental Protocols & Synthetic Workflows
To ensure trustworthiness and reproducibility, the following protocol outlines a self-validating system for integrating 1-Ethyl-2,6-dimethylpiperazine into an aryl halide scaffold via Buchwald-Hartwig cross-coupling.
Step-by-Step Methodology: Buchwald-Hartwig Amination
Rationale: Due to the steric hindrance of the 2,6-dimethyl groups, standard Nucleophilic Aromatic Substitution (SNAr) may require excessively harsh conditions that degrade sensitive functional groups. Palladium-catalyzed cross-coupling lowers the activation energy barrier, allowing for milder reaction conditions.
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Reagent Preparation (Inert Atmosphere):
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In an oven-dried Schlenk flask under argon, charge the aryl halide scaffold (1.0 equiv), 1-Ethyl-2,6-dimethylpiperazine (1.2 equiv), and a strong base such as Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs2CO3) (2.0 equiv).
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Causality: The base is required to deprotonate the secondary amine of the piperazine, generating the active nucleophile, and to neutralize the hydrohalic acid byproduct, preventing premature catalyst poisoning.
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Catalyst Addition:
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Add Pd2(dba)3 (0.05 equiv) and a sterically demanding biaryl phosphine ligand like RuPhos or BrettPhos (0.10 equiv).
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Causality: BrettPhos is explicitly chosen because its bulky nature facilitates the reductive elimination step, which is otherwise the rate-limiting step when coupling sterically hindered secondary amines.
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Solvent and Heating:
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Suspend the mixture in anhydrous Toluene or 1,4-Dioxane (0.1 M concentration). Seal the flask and heat to 90–100 °C for 8–12 hours.
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Reaction Monitoring (Self-Validation Check 1):
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Sample the reaction at 4 hours. Quench an aliquot in Acetonitrile/Water and analyze via LC-MS.
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Validation: Confirm the disappearance of the aryl halide isotopic pattern and the emergence of the product mass
. If unreacted amine remains dominant, spike with an additional 0.02 equiv of Pd catalyst.
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Workup and Purification:
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Cool to room temperature, dilute with Ethyl Acetate, and filter through a pad of Celite to remove palladium black and inorganic salts.
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Concentrate the filtrate and purify via reverse-phase preparative HPLC (Water/Acetonitrile with 0.1% TFA).
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Analytical Validation (Self-Validation Check 2):
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Perform
H NMR (400 MHz, DMSO- ). -
Validation: The successful coupling is confirmed by the distinct multiplet of the N-ethyl
at ~2.4 ppm, the doublet of the 2,6-methyls at ~1.0 ppm, and the shift of the piperazine ring protons, indicating successful covalent attachment to the aryl core.
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Fig 2: Standard cross-coupling workflow for piperazine core integration.
References
- Sigma-Aldrich.(2R, 6R)-1-Ethyl-2,6-dimethyl-piperazine Chemical Properties.
- Google Patents (WO2018205916A1).FGFR4 Inhibitors and their Preparation and Application.
- Googleapis / Australian Patent Office (AU2013292841B2).Compounds for the Treatment of Diseases Responsive to the Inhibition of Hedgehog Activity.
